1,1'-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(4-methylphenyl)urea]
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Overview
Description
The compound 3-{2-METHOXY-4-[(3-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}-1-(4-METHYLPHENYL)UREA is a complex organic molecule characterized by multiple methoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-METHOXY-4-[(3-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}-1-(4-METHYLPHENYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: Initial nitration of aromatic compounds followed by reduction to form amines.
Carbamoylation: Introduction of carbamoyl groups through reactions with isocyanates.
Methoxylation: Addition of methoxy groups using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{2-METHOXY-4-[(3-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}-1-(4-METHYLPHENYL)UREA: undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{2-METHOXY-4-[(3-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}-1-(4-METHYLPHENYL)UREA: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-METHOXY-4-[(3-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}-1-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties and used in various medicinal applications.
4-Methylguaiacol: Another compound with similar structural features and biological activities.
Uniqueness
3-{2-METHOXY-4-[(3-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}-1-(4-METHYLPHENYL)UREA: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multi-functional nature allows for diverse applications and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C31H32N4O4 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
1-[2-methoxy-4-[[3-methoxy-4-[(4-methylphenyl)carbamoylamino]phenyl]methyl]phenyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C31H32N4O4/c1-20-5-11-24(12-6-20)32-30(36)34-26-15-9-22(18-28(26)38-3)17-23-10-16-27(29(19-23)39-4)35-31(37)33-25-13-7-21(2)8-14-25/h5-16,18-19H,17H2,1-4H3,(H2,32,34,36)(H2,33,35,37) |
InChI Key |
XXPWQCWTTCMNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)NC4=CC=C(C=C4)C)OC)OC |
Origin of Product |
United States |
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